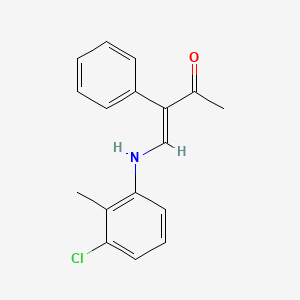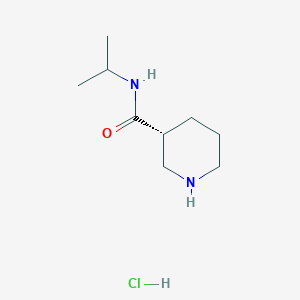
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl amine group. Sulfonamides are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity due to the presence of the dimethylamino, morpholino, and nitrobenzenesulfonamide moieties .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. In the case of the compound , it is likely that a similar approach was used, where a primary amine containing the morpholino and dimethylamino groups was reacted with a 2-nitrobenzenesulfonyl chloride. The synthesis could involve multiple steps, including protection/deprotection strategies, alkylation, and functional group transformations . The solid-phase synthesis approach, as described in paper , could potentially be adapted for the synthesis of this compound, providing a streamlined and efficient route.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques such as IR, NMR (1H, 13C), and mass spectrometry, as well as X-ray crystallography . These techniques can provide detailed information about the molecular framework, including the confirmation of the sulfonyl amine linkage, the substitution pattern on the aromatic rings, and the stereochemistry of the molecule. Computational studies, including density functional theory (DFT) calculations, can complement experimental data by predicting vibrational frequencies, electronic properties, and molecular interactions .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in a variety of chemical reactions. They can undergo nucleophilic substitution reactions, serve as ligands in metal complexation, and be involved in the formation of heterocyclic compounds through intramolecular cyclization reactions . The nitro group in the compound could also be involved in reduction reactions to yield corresponding amino derivatives, which can further react to form more complex structures .
Physical and Chemical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of the substituents on the aromatic rings and the presence of functional groups like the nitro and morpholino groups . The chemical properties, including acidity/basicity of the amine group, reactivity of the sulfonyl group, and the stability of the molecule, are also determined by the molecular structure. The presence of the dimethylamino group could impart basic character to the molecule, while the nitro group could affect its electron distribution and reactivity .
科学的研究の応用
Synthesis and Characterization
Sulfonamide derivatives, including those with complex structures akin to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide, have been synthesized and characterized to understand their structural and electronic properties. One study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, revealing insights into the compound's structure and intermolecular interactions through 3D-Hirshfeld surface and 2D-fingerprint plots. Computational data, including vibrational wave numbers and molecular electrostatic potential, were in excellent agreement with experimental results, demonstrating the compound's stability and reactivity potential (Murthy et al., 2018).
Catalytic Applications
Another aspect of research involves utilizing sulfonamide derivatives in catalytic processes. For instance, a study on Rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles highlighted the role of a sulfonamide-based "CN" source in the synthesis process. This approach allowed for moderate to good yields of the target compounds, showcasing the sulfonamide's utility in facilitating complex chemical transformations (Dong et al., 2015).
Molecular Docking and Bioassay Studies
Sulfonamide derivatives have also been explored for their biological activities. A study synthesized a specific sulfonamide derivative and conducted molecular docking and bioassay studies to evaluate its potential as a cyclooxygenase-2 inhibitor. While the compound showed no significant inhibition potency, the research provides a foundation for understanding the molecular interactions and potential therapeutic applications of sulfonamide derivatives (Al-Hourani et al., 2016).
Antimicrobial Activity
Further, some sulfonamide compounds have been evaluated for their antimicrobial properties. For example, a series of novel sulfonamide derivatives were synthesized and screened for activity against Mycobacterium tuberculosis. This research identified compounds with significant antimicrobial activity, offering promising leads for developing new antimycobacterial agents (Ghorab et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-22(2)17-9-7-16(8-10-17)19(23-11-13-29-14-12-23)15-21-30(27,28)20-6-4-3-5-18(20)24(25)26/h3-10,19,21H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXIAOMGSXITNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

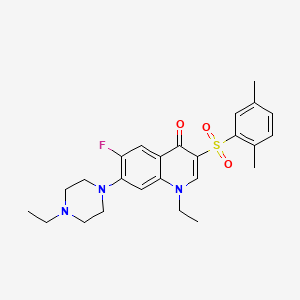
![3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532434.png)

![Benzyl 2-[(2s)-2-[(2r)-2-(2-{[(tert-butoxy)carbonyl]aminoacetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate](/img/structure/B2532437.png)
![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)
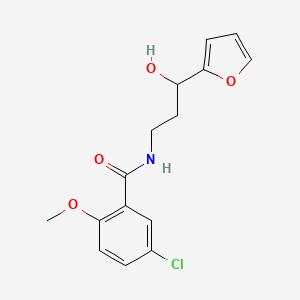
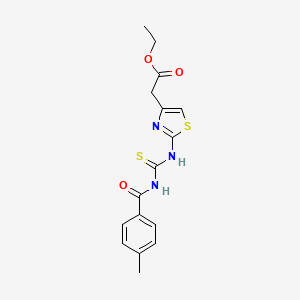
![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)
![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)
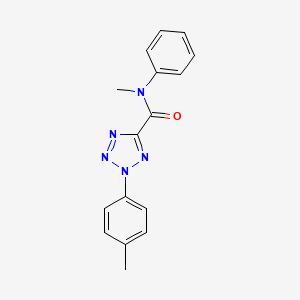
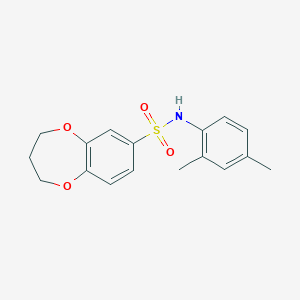
![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)
